2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether
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Overview
Description
2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the diphenylmethyl and fluorophenoxy groups in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the formation of a piperazine derivative.
Introduction of Diphenylmethyl Group: The diphenylmethyl group is introduced through a reaction with diphenylmethyl chloride in the presence of a base such as sodium hydride.
Attachment of Fluorophenoxy Group: The final step involves the attachment of the fluorophenoxy group through a nucleophilic substitution reaction with 4-fluorophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-fluorophenol in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of poly (ADP-ribose) polymerase, leading to increased DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)sulfanyl]ethanone
- **2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether is unique due to the presence of the fluorophenoxy group, which can enhance its pharmacological properties. The combination of the diphenylmethyl and fluorophenoxy groups provides a distinct chemical profile that can lead to unique biological activities.
Properties
Molecular Formula |
C25H25FN2O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-fluorophenoxy)ethanone |
InChI |
InChI=1S/C25H25FN2O2/c26-22-11-13-23(14-12-22)30-19-24(29)27-15-17-28(18-16-27)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2 |
InChI Key |
FKDHNPYBEGCTPH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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